molecular formula C21H21N3O2 B11004709 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11004709
M. Wt: 347.4 g/mol
InChI Key: BFWNZOZYZOIEQS-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by its complex structure, which includes an indole moiety with various functional groups attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-24-10-8-14-11-15(3-6-20(14)24)21(25)22-9-7-16-13-23-19-5-4-17(26-2)12-18(16)19/h3-6,8,10-13,23H,7,9H2,1-2H3,(H,22,25)

InChI Key

BFWNZOZYZOIEQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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